molecular formula C15H12ClNO5 B11765985 Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B11765985
M. Wt: 321.71 g/mol
InChI Key: RIKGYMHBYLLACQ-VMPITWQZSA-N
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Description

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chloro-3-nitrophenyl group and an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-(5-(4-chloro-3-aminophenyl)furan-2-yl)acrylate.

    Substitution: 3-(5-(4-substituted-3-nitrophenyl)furan-2-yl)acrylate derivatives.

Scientific Research Applications

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H12ClNO5

Molecular Weight

321.71 g/mol

IUPAC Name

ethyl (E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)10-3-6-12(16)13(9-10)17(19)20/h3-9H,2H2,1H3/b8-5+

InChI Key

RIKGYMHBYLLACQ-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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